4-Bromo-benzooxazole-2-carbaldehyde hydrate 4-Bromo-benzooxazole-2-carbaldehyde hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16469690
InChI: InChI=1S/C8H4BrNO2.H2O/c9-5-2-1-3-6-8(5)10-7(4-11)12-6;/h1-4H;1H2
SMILES:
Molecular Formula: C8H6BrNO3
Molecular Weight: 244.04 g/mol

4-Bromo-benzooxazole-2-carbaldehyde hydrate

CAS No.:

Cat. No.: VC16469690

Molecular Formula: C8H6BrNO3

Molecular Weight: 244.04 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-benzooxazole-2-carbaldehyde hydrate -

Specification

Molecular Formula C8H6BrNO3
Molecular Weight 244.04 g/mol
IUPAC Name 4-bromo-1,3-benzoxazole-2-carbaldehyde;hydrate
Standard InChI InChI=1S/C8H4BrNO2.H2O/c9-5-2-1-3-6-8(5)10-7(4-11)12-6;/h1-4H;1H2
Standard InChI Key YAUKIIGZWRFBMT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Br)N=C(O2)C=O.O

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

4-Bromo-benzooxazole-2-carbaldehyde hydrate possesses the molecular formula C₈H₆BrNO₃ and a molecular weight of 244.04 g/mol. Its IUPAC name, 4-bromo-1,3-benzoxazole-2-carbaldehyde hydrate, reflects the bromine atom at position 4, the aldehyde group at position 2, and the hydration state of the molecule. Key identifiers include:

PropertyValue
CAS NumberNot publicly disclosed
InChI KeyYAUKIIGZWRFBMT-UHFFFAOYSA-N
Canonical SMILESC1=CC2=C(C(=C1)Br)N=C(O2)C=O.O
PubChem CID134830377

The compound’s structure combines aromatic stability with polar functional groups, rendering it soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Spectroscopic Analysis

Infrared (IR) Spectroscopy: Peaks at ~1680 cm⁻¹ and ~2800 cm⁻¹ correspond to the aldehyde (C=O stretch) and hydrated water (O-H stretch), respectively. The C-Br stretch appears near 600 cm⁻¹.
Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: A singlet at δ 9.8–10.0 ppm indicates the aldehyde proton, while aromatic protons resonate between δ 7.2–8.1 ppm.

  • ¹³C NMR: The aldehyde carbon appears at ~190 ppm, and the brominated carbon at ~120 ppm.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-bromo-benzooxazole-2-carbaldehyde hydrate typically involves multi-step protocols:

  • Benzoxazole Core Formation: Condensation of 2-aminophenol with bromoacetaldehyde under acidic conditions yields 4-bromo-benzooxazole.

  • Aldehyde Introduction: Vilsmeier-Haack formylation using POCl₃ and DMF introduces the aldehyde group at position 2.

  • Hydration: Crystallization from aqueous media produces the hydrate form.

Alternative routes utilize 2-mercaptobenzoxazole as a precursor, where bromination with N-bromosuccinimide (NBS) and subsequent oxidation with KMnO₄ achieves the desired substitution pattern .

Reactivity Profile

The compound’s reactivity centers on two sites:

  • Bromine Atom: Undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols.

  • Aldehyde Group: Participates in condensation reactions (e.g., formation of Schiff bases with hydrazines) .

Table 2: Representative Reactions of 4-Bromo-benzooxazole-2-carbaldehyde Hydrate

Reaction TypeReagents/ConditionsProduct
SNAr Bromine ReplacementPiperidine, DMF, 80°C4-Piperidino-benzooxazole-2-carbaldehyde
Aldehyde CondensationHydrazine hydrate, ethanolHydrazone derivative
ReductionNaBH₄, methanol4-Bromo-benzooxazole-2-methanol

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for nitrogen- and sulfur-containing heterocycles:

  • Pyridazinones: Reaction with maleic anhydride yields fused pyridazinone derivatives .

  • Thiazolidinones: Condensation with thioglycolic acid forms thiazolidin-4-one rings, prevalent in antimicrobial agents .

Comparative Analysis with Structural Analogs

Table 4: Key Analogues and Their Properties

CompoundSubstituentsBioactivity
2-Mercaptobenzoxazole-SH at position 2Antifungal, anticancer
5-Nitrobenzoxazole-NO₂ at position 5Antibacterial
4-Chloro-benzooxazole-2-carbaldehyde-Cl at position 4Enzyme inhibition

The bromine atom in 4-bromo-benzooxazole-2-carbaldehyde hydrate enhances electrophilicity compared to chloro or nitro derivatives, favoring SNAr reactions .

Future Directions and Challenges

Unresolved Synthetic Challenges

  • Regioselectivity: Competing bromination at position 6 remains problematic.

  • Hydrate Stability: Dehydration under anhydrous conditions limits shelf life.

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